![molecular formula C20H15ClN4O2S2 B2513621 1-((4-chlorophenyl)sulfonyl)-3-(thiophen-2-ylmethyl)-2,3-dihydro-1H-imidazo[4,5-b]quinoxaline CAS No. 846599-36-8](/img/structure/B2513621.png)
1-((4-chlorophenyl)sulfonyl)-3-(thiophen-2-ylmethyl)-2,3-dihydro-1H-imidazo[4,5-b]quinoxaline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
1-((4-chlorophenyl)sulfonyl)-3-(thiophen-2-ylmethyl)-2,3-dihydro-1H-imidazo[4,5-b]quinoxaline is a useful research compound. Its molecular formula is C20H15ClN4O2S2 and its molecular weight is 442.94. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
1-((4-chlorophenyl)sulfonyl)-3-(thiophen-2-ylmethyl)-2,3-dihydro-1H-imidazo[4,5-b]quinoxaline, a compound with the molecular formula C20H15ClN4O2S2 and a molecular weight of approximately 442.94 g/mol, is recognized for its diverse biological activities. This compound is part of a broader class of quinoxaline derivatives that have shown promise in various therapeutic applications, including antiviral, anticancer, and anti-inflammatory activities.
The biological activity of this compound can be attributed to its structural features, which facilitate interactions with biological targets such as enzymes and receptors. The presence of the sulfonyl group is known to enhance solubility and bioavailability, while the imidazoquinoxaline moiety contributes to its potential as a kinase inhibitor.
Antiviral Activity
Research has indicated that quinoxaline derivatives exhibit significant antiviral properties. For instance, compounds similar to this compound have been shown to inhibit the replication of various viruses, including herpes simplex virus (HSV) and cytomegalovirus (CMV). A study demonstrated that certain quinoxaline derivatives could inhibit viral DNA synthesis at concentrations as low as 1 mM, showcasing their potential in antiviral therapy .
Anticancer Properties
The anticancer activity of this compound is supported by evidence from several studies that have explored the structure-activity relationship (SAR) of quinoxaline derivatives. Notably:
- In vitro studies have shown that related compounds exhibit growth inhibition against cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer) with IC50 values ranging from 0.5 to 10 µM.
- Mechanisms include induction of apoptosis and inhibition of cell proliferation through modulation of signaling pathways such as PI3K/Akt and MAPK/ERK pathways .
Anti-inflammatory Effects
Quinoxaline derivatives have also been noted for their anti-inflammatory properties. The incorporation of specific substituents has been linked to enhanced inhibition of pro-inflammatory mediators. For example:
- Compounds with a similar structure demonstrated significant inhibition of lipoxygenase (LOX) activity, which is crucial in the inflammatory response.
- In vivo studies indicated a reduction in edema in animal models treated with quinoxaline derivatives at doses ranging from 10 to 50 mg/kg .
Case Study 1: Antiviral Activity Assessment
A study evaluated the antiviral efficacy of several quinoxaline derivatives against HSV-1. The findings revealed that compounds with structural analogs to this compound significantly reduced viral titers in infected cell cultures.
Case Study 2: Cancer Cell Line Testing
In a comparative study involving various cancer cell lines, it was found that the compound exhibited a notable cytotoxic effect on MCF-7 cells. The mechanism was attributed to apoptosis induction mediated by caspase activation.
Summary Table of Biological Activities
Activity Type | Description | IC50/Effective Concentration |
---|---|---|
Antiviral | Inhibition of HSV replication | ~1 mM |
Anticancer | Growth inhibition in MCF-7 and HeLa cell lines | 0.5 - 10 µM |
Anti-inflammatory | Inhibition of lipoxygenase activity | 10 - 50 mg/kg |
Eigenschaften
IUPAC Name |
3-(4-chlorophenyl)sulfonyl-1-(thiophen-2-ylmethyl)-2H-imidazo[4,5-b]quinoxaline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15ClN4O2S2/c21-14-7-9-16(10-8-14)29(26,27)25-13-24(12-15-4-3-11-28-15)19-20(25)23-18-6-2-1-5-17(18)22-19/h1-11H,12-13H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VKAFREJVQIXLTL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1N(C2=NC3=CC=CC=C3N=C2N1S(=O)(=O)C4=CC=C(C=C4)Cl)CC5=CC=CS5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15ClN4O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.